molecular formula C16H30N2O4S B7037173 1-[1-(5-Methoxy-3-methylpentyl)sulfonylpiperidin-4-yl]pyrrolidin-2-one

1-[1-(5-Methoxy-3-methylpentyl)sulfonylpiperidin-4-yl]pyrrolidin-2-one

Cat. No.: B7037173
M. Wt: 346.5 g/mol
InChI Key: LECSBUKHQVHZMR-UHFFFAOYSA-N
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Description

1-[1-(5-Methoxy-3-methylpentyl)sulfonylpiperidin-4-yl]pyrrolidin-2-one is a complex organic compound that features a piperidine ring and a pyrrolidinone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[1-(5-Methoxy-3-methylpentyl)sulfonylpiperidin-4-yl]pyrrolidin-2-one typically involves multiple steps, starting from commercially available precursors. The key steps include:

    Formation of the piperidine ring: This can be achieved through cyclization reactions involving appropriate amines and aldehydes or ketones.

    Introduction of the sulfonyl group: This step often involves sulfonylation reactions using sulfonyl chlorides in the presence of a base.

    Attachment of the pyrrolidinone moiety: This can be done through amide bond formation reactions, typically using coupling reagents like EDCI or DCC.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

1-[1-(5-Methoxy-3-methylpentyl)sulfonylpiperidin-4-yl]pyrrolidin-2-one can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.

    Reduction: The sulfonyl group can be reduced to a sulfide under appropriate conditions.

    Substitution: The piperidine ring can undergo nucleophilic substitution reactions, particularly at the nitrogen atom.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include KMnO4, CrO3, and H2O2.

    Reduction: Reducing agents like LiAlH4 or NaBH4 can be used.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.

Major Products

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of sulfides.

    Substitution: Formation of substituted piperidine derivatives.

Scientific Research Applications

1-[1-(5-Methoxy-3-methylpentyl)sulfonylpiperidin-4-yl]pyrrolidin-2-one has several applications in scientific research:

    Medicinal Chemistry: It can be used as a scaffold for the development of new drugs, particularly those targeting the central nervous system.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules.

    Material Science: It can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 1-[1-(5-Methoxy-3-methylpentyl)sulfonylpiperidin-4-yl]pyrrolidin-2-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or ion channels. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    1-[1-(5-Methoxy-3-methylpentyl)sulfonylpiperidin-4-yl]pyrrolidin-2-one: can be compared with other piperidine and pyrrolidinone derivatives.

    Piperidine derivatives: These include compounds like piperidine itself, piperidine-4-carboxylic acid, and N-substituted piperidines.

    Pyrrolidinone derivatives: These include compounds like pyrrolidin-2-one, N-methylpyrrolidinone, and N-ethylpyrrolidinone.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and structural features, which confer distinct chemical and biological properties. This makes it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

1-[1-(5-methoxy-3-methylpentyl)sulfonylpiperidin-4-yl]pyrrolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H30N2O4S/c1-14(7-12-22-2)8-13-23(20,21)17-10-5-15(6-11-17)18-9-3-4-16(18)19/h14-15H,3-13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LECSBUKHQVHZMR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCOC)CCS(=O)(=O)N1CCC(CC1)N2CCCC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H30N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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